molecular formula C11H11NO3S B107933 (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid CAS No. 17547-79-4

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid

Cat. No.: B107933
CAS No.: 17547-79-4
M. Wt: 237.28 g/mol
InChI Key: VCSCQLDBPVHQPW-UHFFFAOYSA-N
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Description

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is a heterocyclic compound featuring a seven-membered benzothiazepine ring fused to a benzene ring, with a ketone group at position 4 and an acetic acid substituent at position 3. Its molecular formula is C₁₁H₁₁NO₃S (molecular weight: 223.24 g/mol) . The compound is structurally characterized by a sulfur atom at position 1 and a nitrogen atom at position 5 within the thiazepine ring. It is commercially available as a combustible solid (WGK hazard level 3) and is primarily utilized in research settings for synthetic chemistry or pharmacological studies .

Properties

IUPAC Name

2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c13-10(14)5-7-6-16-9-4-2-1-3-8(9)12-11(7)15/h1-4,7H,5-6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSCQLDBPVHQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342288
Record name (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17547-79-4
Record name (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Condensation : 2-Aminobenzenethiol (1 eq) reacts with ethyl 2-(dimethylamino)acrylate (1.2 eq) in acetone with KOH (2.5 eq) at 40–57°C for 8 hours.

  • Cyclization : The intermediate undergoes dehydration with anhydrous sodium sulfate, followed by reflux in ethanol with catalytic HCl.

  • Workup : The crude product is extracted into toluene, washed with water, and recrystallized from ethanol/HCl.

This method achieves 81% yield with 99% purity (HPLC), making it industrially viable.

Green Synthesis via Aluminosilicate-Catalyzed Cyclocondensation

Recent advances emphasize solvent-free and catalytic approaches. Zemánová et al. demonstrated that aluminosilicate catalysts (e.g., montmorillonite K10) facilitate the reaction between 2-aminobenzenethiol and α-ketoglutaric acid derivatives at 80°C. Key advantages include:

  • Reaction Time : Reduced from days to 6–8 hours.

  • Yield Improvement : 85–90% due to minimized side reactions.

  • Eco-Friendly Profile : Eliminates volatile organic solvents and reduces waste.

Analytical Validation:

  • IR Spectroscopy : Absence of C=O stretch at 1690 cm⁻¹ confirms cyclization.

  • ¹H NMR : δ 5.42 (dd, J = 10.81 Hz, 1H, CH), δ 3.53 (dd, J = 14.1 Hz, 1H, CH₂).

One-Pot Synthesis in Tetrahydrofuran

Baag et al. reported a one-pot method in tetrahydrofuran (THF) at 20°C for 12 hours, combining 2-aminobenzenethiol with methyl 3-oxopentanoate. Key steps include:

  • Initiating Thio-Michael Addition : THF stabilizes the enolate intermediate.

  • Imine Formation : Ammonium acetate catalyzes cyclization.

  • Acid Hydrolysis : 6M HCl liberates the acetic acid moiety.

Yield : 81% after recrystallization from ethyl acetate/hexane.

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)Purity (%)AdvantagesLimitations
ClassicalBenzene:AcOH, 3–5 days, RT65–7075Simple reagentsLong duration, low purity
KOH/AcetoneKOH, acetone, 40–57°C, 8 hr8199Scalable, safeRequires anhydrous conditions
Green CatalyticAluminosilicate, 80°C, 6–8 hr85–9098Solvent-free, eco-friendlyCatalyst cost
One-Pot THFTHF, 20°C, 12 hr8197Rapid, minimal stepsSensitivity to moisture

Critical Discussion of Reaction Mechanisms

Thio-Michael/Imine Pathway

The reaction initiates with nucleophilic attack of 2-aminobenzenethiol’s thiol group on the α,β-unsaturated carbonyl, forming a thioether (Michael adduct). Subsequent intramolecular imine formation with the amine group closes the seven-membered ring. Acidic conditions (e.g., AcOH) protonate the imine nitrogen, driving cyclization.

Oxidation Dynamics

Oxidation with mCPBA selectively converts the thioether to sulfoxide without over-oxidation to sulfone, crucial for maintaining the acetic acid side chain’s integrity. H₂O₂, while cheaper, requires higher temperatures and longer times, risking decomposition.

Industrial-Scale Considerations

The KOH/acetonitrile method (Patent EP0081234B1) is preferred for manufacturing due to:

  • Cost Efficiency : KOH ($0.50/kg) vs. NaH ($150/kg).

  • Safety : No exothermic side reactions.

  • Regulatory Compliance : Meets ICH guidelines for residual solvents .

Scientific Research Applications

Antihypertensive Properties

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is structurally related to diltiazem, a well-known calcium channel blocker used to treat hypertension and angina. Research indicates that compounds within this class may exhibit similar pharmacological effects by modulating calcium influx in vascular smooth muscle cells .

Potential Anticancer Activity

Studies have suggested that benzothiazepine derivatives possess anticancer properties. The compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are needed to establish its efficacy and safety in clinical settings .

Neuroprotective Effects

Emerging research indicates that benzothiazepine derivatives could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert these effects by modulating neurotransmitter systems and reducing oxidative stress .

Bioavailability and Metabolism

Research into the bioavailability of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest that modifications to its structure can enhance solubility and absorption rates, which are critical for effective drug formulation .

Case Study 1: Antihypertensive Effects in Animal Models

In a controlled study involving hypertensive rats, administration of this compound resulted in a significant reduction in blood pressure compared to the control group. These findings support its potential use as an antihypertensive agent .

Case Study 2: Anticancer Activity Assessment

A series of experiments conducted on various cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. The results indicated a promising avenue for further exploration in cancer therapy .

Comparison with Similar Compounds

Key Properties:

Property Value/Description Source
CAS No. 17547-79-4
Molecular Formula C₁₁H₁₁NO₃S
Molecular Weight 223.24 g/mol
Physical State Solid
Hazard Classification Combustible (WGK 3)
SMILES OC(=O)CC1CSc2ccccc2NC1=O

Comparison with Structurally Similar Compounds

The compound belongs to the benzothiazepine class, which shares a core structure but varies in substituents and functional groups. Below is a detailed comparison with five related compounds:

Diltiazem Hydrochloride

A clinically used calcium channel blocker with structural similarities but distinct pharmacological activity.

Parameter (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid Diltiazem Hydrochloride
Molecular Formula C₁₁H₁₁NO₃S C₂₂H₂₆N₂O₄S·HCl
Molecular Weight 223.24 g/mol 450.98 g/mol
Key Substituents Acetic acid at position 3 4-Methoxyphenyl, dimethylaminoethyl, acetate ester
Pharmacological Use Research chemical Antihypertensive, antianginal drug
Bioactivity Not well-characterized L-type calcium channel inhibition
Solubility Likely polar due to acetic acid Freely soluble in water, methanol
Source

Structural Insight : Diltiazem’s additional substituents (e.g., 4-methoxyphenyl) enhance its binding affinity to calcium channels, while the acetic acid group in the target compound may limit membrane permeability .

(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

A benzothiazine derivative with a six-membered ring instead of a seven-membered thiazepine.

Parameter Target Compound (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
Molecular Formula C₁₁H₁₁NO₃S C₁₀H₉NO₃S
Ring System 1,5-Benzothiazepine (7-membered) 1,4-Benzothiazine (6-membered)
Functional Groups Ketone (C4), acetic acid (C3) Ketone (C3), acetic acid (C4)
Molecular Weight 223.24 g/mol 223.25 g/mol
Bioactivity Unreported Potential intermediate in drug synthesis
Source

[(2S)-4-Oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetic acid

A chiral benzothiazepine derivative with a phenyl substituent.

Parameter Target Compound [(2S)-4-Oxo-2-phenyl-...]acetic acid
Molecular Formula C₁₁H₁₁NO₃S C₁₇H₁₅NO₃S
Substituents No aromatic substituents Phenyl group at C2
Molecular Weight 223.24 g/mol 313.37 g/mol
Chirality Not specified (2S) configuration
Bioactivity Unreported Unknown; structural analog for chiral studies
Source

Functional Impact : The phenyl group increases lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound .

Diltiazem Impurity B

A synthetic impurity of diltiazem with a simplified structure.

Parameter Target Compound Diltiazem Impurity B
Molecular Formula C₁₁H₁₁NO₃S C₂₀H₂₁NO₄S
Substituents Acetic acid at C3 Acetate ester at C3, 4-methoxyphenyl at C2
Pharmacological Role Research chemical Quality control marker in drug manufacturing
Bioactivity Unreported Lacks calcium channel blocking due to missing groups
Source

Structural Note: The absence of diltiazem’s dimethylaminoethyl group in Impurity B eliminates its clinical efficacy, highlighting the importance of substituents in bioactivity .

Cis-(+)-3-Acetoxy-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-1-oxide

A sulfoxide derivative with enhanced polarity.

Parameter Target Compound Cis-(+)-3-Acetoxy...1-oxide
Molecular Formula C₁₁H₁₁NO₃S C₂₀H₂₀NO₅S
Functional Groups Acetic acid, ketone Acetoxy, ketone, sulfoxide (S=O)
Polarity Moderate (carboxylic acid) High (sulfoxide and ester groups)
Bioactivity Unreported Investigated for crystallographic properties
Source

Key Insight : The sulfoxide group increases solubility in polar solvents, whereas the target compound’s acetic acid group may favor salt formation .

Biological Activity

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl)acetic acid
  • Molecular Formula : C11H11NO3S
  • Molecular Weight : 237.27 g/mol
  • CAS Number : 17547-79-4

Research indicates that this compound may interact with various biological pathways:

  • GABA Receptor Modulation : Similar compounds have been studied for their effects on GABA receptors. These receptors are crucial in mediating inhibitory neurotransmission in the central nervous system. The modulation of these receptors could provide insights into the compound's potential anxiolytic or sedative effects .
  • Anti-inflammatory Properties : Some studies suggest that derivatives of benzothiazepine can exhibit anti-inflammatory activity. This could be relevant for conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Preliminary studies have indicated that benzothiazepine derivatives possess antimicrobial properties. This suggests potential applications in treating infections .

Case Studies and Research Findings

StudyFindings
Study A (2020)Investigated the GABAergic activity of related compounds and found significant anxiolytic effects in animal models.
Study B (2021)Reported anti-inflammatory effects in vitro, suggesting a mechanism involving cytokine modulation.
Study C (2022)Demonstrated antimicrobial activity against Gram-positive bacteria in laboratory settings.

Pharmacological Applications

The pharmacological implications of this compound are diverse:

  • Neurological Disorders : Due to its interaction with GABA receptors, it may serve as a candidate for treating anxiety disorders and epilepsy.
  • Inflammatory Diseases : Its anti-inflammatory properties could make it useful in managing conditions like arthritis or inflammatory bowel disease.
  • Infectious Diseases : With its antimicrobial activity, it holds promise for developing new antibiotics or adjunct therapies for resistant infections.

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments are crucial. Initial safety data indicate that it may cause irritation if ingested or if it comes into contact with skin or eyes . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursor thiazepine derivatives followed by acetylation. For example, analogous benzothiazepines like Diltiazem are synthesized via rhodium-iodine catalyzed carbonylation of methanol intermediates . Optimization includes adjusting reaction temperature (e.g., 45–60°C), solvent polarity (e.g., hexane/EtOH mixtures), and catalysts (e.g., Rh/I2) to improve yields above 90% .

Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry. For instance, <sup>1</sup>H NMR in DMSO-<i>d</i>6 resolves methoxy groups (δ 3.76–3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm) . X-ray crystallography (e.g., P21-042 crystal structure) confirms spatial arrangement, with bond angles and torsion angles matching benzothiazepine scaffolds .

Q. What analytical methods are recommended for purity assessment and impurity profiling?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) separates impurities like Imp. B (CAS: 87447-47-0) and Imp. D (CAS: 130606-60-9), which lack dimethylaminoethyl or methoxy substituents . Mass spectrometry (MS) confirms molecular ions (e.g., m/z 414.5 for the parent compound) .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the calcium channel-blocking activity of this compound?

  • Methodological Answer : Isolated vascular smooth muscle assays measure dose-dependent inhibition of calcium influx (IC50 values). For analogs like Diltiazem, IC50 ranges from 0.1–1.0 µM in coronary artery preparations . Patch-clamp electrophysiology on myocardial cells quantifies L-type channel inhibition .

Q. How do structural modifications at the 3-acetoxy or 4-methoxyphenyl positions alter pharmacokinetics?

  • Methodological Answer : Removing the 4-methoxyphenyl group (as in Imp. B) reduces plasma protein binding by 40%, while substituting the acetate with a methyl group increases logP by 0.5, enhancing blood-brain barrier permeability . Pharmacokinetic studies in rodents show t1/2 elongation from 3.5 to 6.2 hours with halogenated analogs .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to CYP3A4 active sites. The 4-oxo group forms hydrogen bonds with heme iron, while the benzothiazepine ring occupies hydrophobic pockets. In vitro microsomal assays validate metabolism rates (e.g., 6β-hydroxylation) .

Q. What crystallographic methods resolve discrepancies in stereochemical assignments?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves the (2S,3S) configuration. Anomalous dispersion effects differentiate enantiomers, with R-factors < 0.05 for high confidence .

Q. How does the compound’s pKa influence its solubility and formulation strategies?

  • Methodological Answer : The pKa of 8.06 (predicted via potentiometric titration) indicates poor solubility at physiological pH. Nanoemulsions (e.g., Tween-80/PEG 400) or microneedle transdermal systems improve bioavailability by 2.5-fold compared to oral administration .

Data Contradictions and Resolutions

Q. How should researchers address discrepancies in reported molecular weights (e.g., 414.52 vs. 450.98)?

  • Resolution : Molecular weight variations arise from salt forms (e.g., free base vs. hydrochloride). The free base has Mw 414.52 (C22H26N2O4S), while the hydrochloride salt (CAS: 33286-22-5) has Mw 450.98 due to HCl addition .

Tables

Property Value Reference
Molecular FormulaC16H15NO3S
pKa8.06
LogP (Predicted)2.1
Solubility in Water (25°C)0.12 mg/mL

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